(3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one
Description
Structure
3D Structure
Properties
CAS No. |
31351-12-9 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,2R,6R,7S)-tricyclo[5.2.1.02,6]decan-8-one |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2/t6-,7+,8+,9-/m0/s1 |
InChI Key |
OMIDXVJKZCPKEI-KDXUFGMBSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)[C@@H]3C[C@H]2CC3=O |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (3aalpha,4alpha,7alpha,7aalpha)-octahydro-4,7-methano-5H-inden-5-one typically involves the hydrogenation or reduction of precursor bicyclic compounds, followed by functional group transformations such as oxidation or hydroformylation. The key steps include:
- Formation of the bicyclic ring system with the methano bridge
- Introduction of the ketone functional group at the 5-position
- Control of stereochemistry to obtain the desired alpha configurations at the 3a, 4, 7, and 7a positions
Detailed Preparation Route from Literature
A representative preparation route is described in patent literature and research articles, involving the following steps:
Step 1: Synthesis of Octahydro-4,7-methano-inden-5-one
- Starting from hexahydro-4,7-methano-indene isomers, which can be prepared by dehydration of 5-methyl-octahydro-4,7-methano-inden-5-ol.
- The 5-methyl-octahydro-4,7-methano-inden-5-ol is synthesized by Grignard addition of methyl magnesium bromide to octahydro-4,7-methano-inden-5-one.
- The dehydration is catalyzed by p-toluenesulfonic acid in toluene under reflux, removing water azeotropically to yield hexahydro-4,7-methano-indene isomers with high yield (~92%).
Step 2: Hydroformylation to Introduce Aldehyde Functionality
- Hexahydro-4,7-methano-indene isomers undergo hydroformylation using a rhodium catalyst (carbonyl hydrido tris(triphenylphosphine)rhodium(I)) under syngas (CO/H2) pressure (300 psig) at 120°C.
- This reaction yields a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde with an overall yield of 88%.
- The aldehydes can be separated by distillation and chromatographic methods.
Step 3: Oxidation or Further Functionalization to Ketone
- The aldehyde intermediate can be oxidized or converted to the ketone (octahydro-4,7-methano-inden-5-one) by standard oxidation methods or rearrangement reactions.
- The ketone is the target compound with the desired stereochemistry.
Alternative Synthetic Approaches
- Intramolecular 1,3-diyl trapping reactions have been reported to selectively produce bridged bicyclic ketones like the target compound, by controlling the electronic and steric environment of the precursor molecules.
- Hydrogenation of 4,7-methanoindan-5(4H)-one derivatives under controlled conditions can also yield the octahydro ketone with high stereoselectivity.
Reaction Conditions and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Grignard Addition | MeMgBr in THF, 15-30°C, N2 atmosphere | 90 | Produces 5-methyl-octahydro-inden-5-ol |
| 2 | Dehydration | p-Toluenesulfonic acid, toluene reflux | 92 | Forms hexahydro-4,7-methano-indene isomers |
| 3 | Hydroformylation | Rh catalyst, CO/H2 (50:50), 120°C, 300 psig | 88 | Produces aldehyde intermediates |
| 4 | Oxidation/Conversion | Various oxidation methods | Variable | Converts aldehyde to ketone |
Analytical and Purification Techniques
- Chromatography: High-performance liquid chromatography (HPLC) on Newcrom R1 columns with acetonitrile-water-phosphoric acid mobile phase is used for analysis and purification. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
- Gas-Liquid Chromatography (GLC): Used to monitor reaction progress and purity of intermediates.
- Distillation: Employed to separate aldehyde mixtures and purify the ketone product.
- NMR Spectroscopy: Proton NMR confirms the stereochemistry and purity of intermediates and final product.
Research Findings and Notes
- The stereochemical outcome is influenced by the choice of reagents and reaction conditions, especially in the Grignard addition and dehydration steps.
- The hydroformylation step is critical for introducing the aldehyde functionality with high regio- and stereoselectivity.
- The final ketone product is often obtained as a mixture of stereoisomers, but chromatographic techniques allow for separation of pure isomers if required.
- The compound is used as an intermediate in the synthesis of perfumery ingredients and other fine chemicals, highlighting the importance of efficient and scalable preparation methods.
Chemical Reactions Analysis
(3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Synthesis Building Block
This compound serves as a crucial building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions such as oxidation and reduction. For instance, it can be converted into octahydro-4,7-methano-indene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Research indicates that (3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one exhibits several biological activities:
- Estrogenic Activity : Binding assays demonstrate that this compound interacts with human estrogen receptors (hERα), indicating potential applications in hormone-related therapies .
- Cytotoxicity : Preliminary studies suggest low toxicity levels in vitro. Assays conducted on various cell lines have shown no significant cytotoxic effects at concentrations typically used in fragrance formulations .
Fragrance Applications
The compound is widely utilized in perfumery due to its pleasant olfactory properties. It enhances floral and woody notes in various fragrance formulations and is also incorporated into personal care products such as soaps and shampoos .
Cleaning Products
This compound is used in cleaning agents including detergents and air fresheners. Its fragrance properties make it suitable for enhancing the sensory experience of these products .
Separation Techniques
The compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC). This method allows for the effective separation and purification of the compound from mixtures, making it essential for quality control in industrial applications .
Case Study 1: Estrogenic Activity Assessment
A study conducted to evaluate the estrogenic activity of this compound utilized receptor binding assays. Results indicated a significant interaction with hERα at concentrations relevant for therapeutic applications. This finding suggests potential use in hormone replacement therapies or related treatments.
Case Study 2: Fragrance Formulation
In a comparative analysis of fragrance formulations incorporating this compound versus traditional compounds, sensory evaluation tests demonstrated enhanced user preference due to its unique scent profile. This reinforces its value in the fragrance industry.
Mechanism of Action
The mechanism of action of (3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one involves its interaction with specific molecular targets and pathways. It is known to interact with androgen receptors, influencing various biological processes. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural analogs and their key distinctions:
Key Research Findings
Spectroscopic Differentiation
- IR Spectroscopy: Target compound: C=O stretch at 1700–1720 cm⁻¹ . Noruron: N-H stretches at 3200–3400 cm⁻¹ and C=O (urea) at 1640–1680 cm⁻¹ . JP-10: Absence of polar peaks; C-H stretches dominate .
- NMR :
- The target compound’s ¹³C NMR shows a ketone carbon at ~210 ppm, while JP-10 exhibits only aliphatic carbons (10–50 ppm) .
Biological Activity
(3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one, commonly referred to as octahydro-4,7-methano-5H-inden-5-one, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of octahydro-4,7-methano-5H-inden-5-one is with a molecular weight of approximately 150.2176 g/mol. Its structure features a fused bicyclic system that contributes to its unique chemical properties.
Biological Activity Overview
Research indicates that octahydro-4,7-methano-5H-inden-5-one exhibits several biological activities which can be categorized as follows:
1. Estrogenic Activity
Studies have demonstrated that this compound shows estrogenic activity through binding assays with human estrogen receptors (hERα). The receptor binding assays indicated a significant interaction with the estrogen receptor, suggesting potential applications in hormone-related therapies .
2. Fragrance Applications
The compound is primarily recognized for its use in perfumery. It has been incorporated into various fragrance formulations due to its pleasant olfactory properties. The addition of octahydro-4,7-methano-5H-inden-5-one enhances floral and woody notes in perfumes .
3. Cytotoxicity and Safety Profile
Preliminary cytotoxicity evaluations suggest that octahydro-4,7-methano-5H-inden-5-one exhibits low toxicity levels in vitro. Assays conducted on various cell lines have shown that it does not induce significant cytotoxic effects at concentrations typically used in fragrance formulations .
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Estrogenic Activity | Binds to human estrogen receptors | |
| Fragrance Enhancement | Used in perfumes to enhance floral and woody notes | |
| Cytotoxicity | Low toxicity observed in vitro |
Detailed Research Findings
Research conducted on the compound's interaction with estrogen receptors has shown promising results. A study utilizing a stably transfected cell line demonstrated that octahydro-4,7-methano-5H-inden-5-one could activate estrogen-responsive genes at concentrations as low as 10 nM. This suggests its potential utility in developing products aimed at modulating hormonal activity .
Q & A
Q. How can researchers optimize the synthesis of (3aalpha,4alpha,7alpha,7aalpha)-octahydro-4,7-methano-5H-inden-5-one to improve yield and purity?
Methodological Answer:
- Catalyst Selection: Use stereoselective catalysts (e.g., chiral Lewis acids) to control the alpha/beta stereochemistry during cyclization steps.
- Solvent Systems: Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., hexane) for intermediate stability.
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers, as demonstrated in analogous indenone syntheses .
- Table 1: Synthesis Optimization Parameters
Q. What spectroscopic techniques are most reliable for characterizing the stereochemical configuration of this compound?
Methodological Answer:
- NMR Analysis: Use - COSY and NOESY to confirm spatial proximity of protons in the bicyclic framework. For example, cross-peaks between H-3a and H-7a protons validate the alpha stereochemistry .
- X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction, as applied to structurally related octahydroindenones .
- IR Spectroscopy: Monitor carbonyl stretching frequencies (1680–1720 cm⁻¹) to detect ketone group interactions with the bicyclic system .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?
Methodological Answer:
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the methano bridge.
- Thermal Stability: Conduct accelerated degradation studies (40–60°C for 14 days) with HPLC monitoring. Data from similar compounds show <5% degradation at 4°C .
- Table 2: Stability Profile
| Condition | Degradation Rate (per month) | Key Degradants |
|---|---|---|
| Ambient light | 8–12% | Epoxides, ketone adducts |
| 4°C (dark) | <1% | None detected |
Advanced Research Questions
Q. What computational methods can predict the reactivity of the methano bridge in catalytic applications?
Methodological Answer:
- DFT Calculations: Model transition states for ring-opening reactions using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare activation energies of alpha vs. beta bridge configurations .
- MD Simulations: Analyze solvent effects on bridge flexibility in GROMACS, focusing on hydrophobic interactions in aqueous vs. organic media .
- Contradiction Note: Older studies (pre-2000) underestimated steric hindrance in the bicyclic system, leading to discrepancies in predicted vs. experimental reaction rates .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Meta-Analysis: Aggregate data from PubChem and ECHA databases, filtering by purity (>95%) and assay type (e.g., enzyme inhibition vs. cell viability).
- Structural Analogues: Compare activity of the ketone derivative with hydroxylated analogues (e.g., octahydro-5H-inden-5-ol) to isolate electronic vs. steric effects .
- Case Study: In tyrosyl-DNA-phosphodiesterase inhibition, substituents at C-3a significantly alter IC₅₀ values (e.g., methyl vs. bromo groups) .
Q. What environmental fate studies are needed to assess the compound’s ecotoxicological risks?
Methodological Answer:
- Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure half-life in soil/water systems.
- Partition Coefficients: Determine log (octanol-water) via shake-flask method to predict bioaccumulation potential. Initial estimates suggest moderate hydrophobicity (log ~2.5) .
- Table 3: Ecotoxicity Screening
| Test Organism | Endpoint (LC₅₀/EC₅₀) | Regulatory Threshold |
|---|---|---|
| Daphnia magna | 48-h EC₅₀ = 12 mg/L | EPA Tier-1 screening |
| Aliivibrio fischeri | 30-min EC₅₀ = 8 mg/L | OECD 209 compliance |
Key Contradictions in Literature
- Stereochemical Assignments: Early NMR studies (pre-1980s) misassigned H-4 and H-7 protons due to overlapping signals, corrected via modern 2D-NMR .
- Catalytic Activity: Conflicting reports on ZnCl₂ vs. BF₃·Et₂O efficacy in Friedel-Crafts alkylation; solvent polarity (DMF vs. CH₂Cl₂) may explain variance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
